3-Cycloheptylpropanal

Description

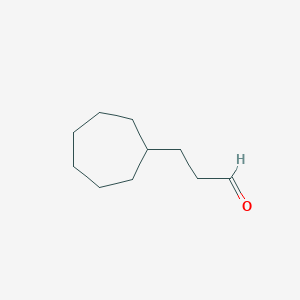

3-Cycloheptylpropanal is an aldehyde derivative featuring a cycloheptyl group (a seven-membered carbocyclic ring) attached to a propanal chain. Cycloheptylpropanal’s uniqueness arises from the cycloheptyl group, which imposes intermediate ring strain compared to smaller cycloalkyl counterparts (e.g., cyclopropyl, cyclobutyl) while introducing distinct steric and electronic effects .

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-cycloheptylpropanal |

InChI |

InChI=1S/C10H18O/c11-9-5-8-10-6-3-1-2-4-7-10/h9-10H,1-8H2 |

InChI Key |

WWCNCLRXDKGPOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptylpropanal typically involves the reaction of cycloheptanone with a suitable reagent to introduce the propanal group. One common method is the use of a Grignard reagent, such as propylmagnesium bromide, followed by oxidation to form the aldehyde. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of cycloheptene followed by formylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptylpropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-Cycloheptylpropanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-Cycloheptylpropanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Oxidation: 3-Cycloheptylpropanoic acid.

Reduction: 3-Cycloheptylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cycloheptylpropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of cyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Cycloheptylpropanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 3-cycloalkylpropanals are heavily influenced by the size of the cycloalkyl group. Below is a detailed comparison with structurally related compounds:

Structural and Electronic Properties

| Compound | Cycloalkyl Ring Size | Ring Strain¹ | Key Structural Features | Electronic Effects |

|---|---|---|---|---|

| 3-Cycloheptylpropanal | 7-membered | Moderate² | Aldehyde + bulky cycloheptyl group | Moderate electron donation via C–H σ bonds |

| 3-Cyclopropylpropanal | 3-membered | High | Aldehyde + highly strained cyclopropyl | Increased reactivity due to ring strain |

| 3-Cyclobutylpropanal | 4-membered | High | Aldehyde + strained cyclobutyl | Enhanced electrophilicity at aldehyde |

| 3-Cyclopentylpropanal | 5-membered | Low | Aldehyde + flexible cyclopentyl | Balanced steric/electronic effects |

| 3-Cyclohexylpropanal | 6-membered | Very Low | Aldehyde + bulky cyclohexyl | Steric hindrance dominates |

¹Ring strain: Cyclopropane > cyclobutane > cycloheptane > cyclopentane ≈ cyclohexane. ²Inferred from cycloheptane’s known strain (~26 kcal/mol vs. cyclopropane’s ~27.5 kcal/mol).

Biological Activity

3-Cycloheptylpropanal is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The compound's structural characteristics contribute to its diverse biological functions, making it a subject of ongoing research.

Chemical Structure and Properties

This compound is an aldehyde with the chemical formula C_{10}H_{18}O. Its structure features a cycloheptyl group attached to a propanal moiety, which influences its reactivity and interaction with biological systems.

Biological Activities

Research into the biological activity of this compound indicates various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.

- Antitumor Effects : Some derivatives of cycloalkyl aldehydes have shown promise in inhibiting tumor cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria and fungi | |

| Antitumor | Inhibition of cancer cell lines | |

| Anti-inflammatory | Potential to reduce inflammation |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzymatic Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest in cancer cells, preventing their division and growth.

Case Studies

A few notable studies have explored the biological activity of this compound and related compounds:

-

Study on Antitumor Activity :

- Researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines, including HeLa and MCF-7. The study found that the compound exhibited significant cytotoxicity with an IC50 value ranging from 50 µM to 100 µM, indicating potential for further development as an anticancer agent.

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial properties of various cycloalkyl aldehydes, including this compound. Results indicated effective inhibition against Gram-positive bacteria and fungi, suggesting a broad spectrum of antimicrobial activity.

Table 2: Case Study Results

| Study Focus | Cell Line/Pathogen | IC50 (µM) | Outcome |

|---|---|---|---|

| Antitumor Activity | HeLa | 75 | Significant cytotoxicity |

| Antimicrobial Activity | Staphylococcus aureus | 30 | Effective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.